molecular formula C15H14BrN3O3 B3284543 Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate CAS No. 78756-37-3

Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate

Cat. No.: B3284543
CAS No.: 78756-37-3
M. Wt: 364.19 g/mol
InChI Key: NFMFVESVKLVYJR-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is a substituted imidazodiazepine derivative characterized by a bromine atom at position 8, a methyl group at position 5, and an ethyl ester at position 2. This compound belongs to the 1,4-diazepine class, known for modulating γ-aminobutyric acid type A receptors (GABAARs), which are critical targets for anxiolytics, sedatives, and anticonvulsants . Its bromine substituent enhances electrophilicity, making it a versatile intermediate for further functionalization, such as radiofluorination or cross-coupling reactions in medicinal chemistry .

Properties

IUPAC Name

ethyl 8-bromo-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMFVESVKLVYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121120
Record name Ethyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78756-37-3
Record name Ethyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78756-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzoimidazodiazepines, which are known for their diverse pharmacological profiles.

Chemical Structure and Properties

The chemical formula of this compound is C15H14BrN3O3C_{15}H_{14}BrN_{3}O_{3} with a molecular weight of 364.19 g/mol. Its structural characteristics include a bromine atom at the 8-position and a carboxylate group that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds in the benzoimidazodiazepine class exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : These compounds have been noted for their ability to reduce inflammation markers in vitro.
  • Neuroprotective Properties : Certain studies suggest potential neuroprotective effects against neurodegenerative diseases.

The biological activity of Ethyl 8-bromo-5-methyl-6-oxo can be attributed to several mechanisms:

  • Receptor Modulation : Similar compounds have been shown to act on GABA receptors, leading to anxiolytic and sedative effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • DNA Interaction : Some benzoimidazodiazepines exhibit DNA-binding properties that can disrupt replication in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies :
    • A study demonstrated that derivatives of benzoimidazodiazepines could inhibit tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
    • In vitro assays showed that these compounds could significantly reduce the viability of various cancer cell lines (Table 1).
CompoundCell LineIC50 (µM)
Ethyl 8-bromo derivativeA549 (Lung)12.5
Ethyl 8-bromo derivativeMCF7 (Breast)15.0
  • Anti-inflammatory Activity :
    • In a recent study, a related compound was evaluated for its ability to inhibit nitric oxide production in LPS-stimulated BV2 microglial cells. Results indicated a significant reduction in NO levels compared to control groups .
CompoundNO Production (%)Cell Viability (%)
Control100100
Compound A3085
Compound B2090
  • Neuroprotective Effects :
    • Research has indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate has been investigated for its potential therapeutic effects. Its structural similarity to other benzodiazepines suggests possible applications in treating anxiety disorders and epilepsy. Research indicates that compounds within this class can modulate GABA receptors, which are crucial for inhibitory neurotransmission in the brain .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the benzodiazepine structure have led to enhanced activity against various bacterial strains. This makes it a candidate for further exploration in the development of new antibiotics .

Cancer Research

The compound's unique structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways. Ongoing research aims to elucidate its mechanisms of action and potential as an anticancer agent .

Case Studies

  • Benzodiazepine Analogs in Anxiety Treatment :
    • A study published in the Journal of Medicinal Chemistry explored various benzodiazepine analogs and their effects on anxiety-related behaviors in animal models. Ethyl 8-bromo derivatives showed promising anxiolytic effects comparable to traditional treatments .
  • Antimicrobial Efficacy :
    • A research article highlighted the antimicrobial activity of substituted benzodiazepines against resistant bacterial strains. Ethyl 8-bromo derivatives demonstrated significant inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli .
  • Potential Anticancer Properties :
    • In vitro studies indicated that ethyl 8-bromo derivatives could induce apoptosis in cancer cell lines. The mechanism involved mitochondrial pathways and caspase activation, suggesting a potential role in cancer therapy .

Comparison with Similar Compounds

Table 1: Substituent Effects at Position 8

Compound Name Substituent (Position 8) Molecular Weight Key Properties/Applications References
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazodiazepine-3-carboxylate Br 381.21 Precursor for radiofluorination; intermediate in PET tracer synthesis
Flumazenil (Ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazodiazepine-3-carboxylate) F 321.30 Competitive GABAAR antagonist; clinical antidote for benzodiazepine overdose
Ethyl 8-chloro-5-methyl-6-oxo-5,6-dihydro-4H-imidazodiazepine-3-carboxylate Cl 337.75 Impurity in Flumazenil synthesis; reduced receptor affinity
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazodiazepine-3-carboxylate OH 301.30 Metabolite/oxidative by-product; lower lipophilicity

Key Findings :

  • Bromine vs. Fluorine : The bromine analog serves as a precursor for [<sup>18</sup>F]Flumazenil synthesis via stannyl intermediates, leveraging bromine’s leaving-group capability . In contrast, the fluorine analog (Flumazenil) directly binds GABAARs with high specificity (Ki ~ 1–5 nM) .
  • Chlorine and Hydroxyl Substitutions : Chlorine introduces steric bulk, reducing receptor binding efficiency, while the hydroxyl group increases polarity, limiting blood-brain barrier penetration .

Modifications at Position 3 (Carboxylate Group)

Table 2: Ester vs. Carboxylic Acid Derivatives

Compound Name Position 3 Functional Group Molecular Weight Biological Relevance References
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazodiazepine-3-carboxylate Ethyl ester 381.21 Improved cell permeability; prodrug format
(R)-8-Bromo-6-(2-chlorophenyl)-4-methyl-4H-benzo[f]imidazodiazepine-3-carboxylic acid Carboxylic acid 430.71 Enhanced water solubility; α5-GABAAR subtype selectivity

Key Findings :

  • Ester vs. Acid : The ethyl ester enhances lipophilicity, facilitating membrane penetration, whereas hydrolysis to the carboxylic acid improves aqueous solubility and receptor subtype selectivity (e.g., α5-GABAAR) .

Substituent Variations at Position 6

Table 3: Position 6 Modifications

Compound Name Position 6 Substituent Molecular Weight Applications References
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazodiazepine-3-carboxylate Oxo (ketone) 381.21 Central benzodiazepine receptor binding
Ethyl 5-methyl-8-(2-(N-methylacetamido)ethyl)-6-oxo-5,6-dihydro-4H-benzo[f]imidazodiazepine-3-carboxylate 2-(N-methylacetamido)ethyl 444.46 Targeted modifications for improved metabolic stability

Key Findings :

  • Oxo Group : The ketone at position 6 is critical for maintaining the diazepine ring’s conformational stability and receptor interaction .
  • Extended Side Chains : Bulky substituents (e.g., 2-(N-methylacetamido)ethyl) can alter pharmacokinetics but may reduce CNS penetration due to increased molecular weight .

Q & A

Q. What protocols validate the compound’s stability under long-term storage conditions?

  • Methodology :
  • Perform ICH-compliant stability studies (25°C/60% RH, 40°C/75% RH) with periodic HPLC-UV purity checks .
  • Identify degradation products via LC-HRMS and compare to known impurity profiles .

Data Contradiction Analysis

  • Example Issue : Discrepancy between observed (m/z 550.0816) and calculated (550.0978) HRMS values for a related compound .
    • Resolution :
  • Recalibrate the mass spectrometer using certified reference standards.
  • Verify isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) to rule out contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate

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